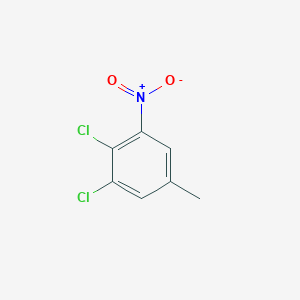

1,2-Dichloro-5-methyl-3-nitrobenzene

Description

Contextualization within Substituted Halogenated Nitroaromatics Research

Substituted halogenated nitroaromatics represent a significant class of industrial chemicals utilized broadly in the synthesis of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.gov The presence of the nitro group, a potent electron-withdrawing group, combined with halogen substituents, makes these compounds valuable and versatile building blocks in organic chemistry. researchgate.netresearchgate.net Their extensive use has consequently spurred considerable research into their synthesis and reactivity. nih.gov

A primary focus of research in this area is the selective catalytic reduction of halogenated nitroaromatics to their corresponding halogenated anilines. researchgate.net These anilines are crucial intermediates for agrochemicals, pigments, and drugs. researchgate.net The selective hydrogenation of the nitro group while preserving the carbon-halogen bond is a significant challenge from both academic and industrial perspectives. ccspublishing.org.cnacs.org This is because the reaction conditions required to reduce the nitro group can also lead to a competitive dehalogenation reaction, which forms undesired by-products and corrosive acids like HCl. ccspublishing.org.cn This not only diminishes the product purity but also poses a safety hazard due to potential reactor corrosion. ccspublishing.org.cn

Consequently, much research has been devoted to developing highly selective catalysts, such as modified palladium-based systems or Raney cobalt, that can efficiently facilitate the hydrogenation of the nitro group with minimal hydro-dehalogenation. acs.orgccspublishing.org.cn The study of various isomers, including those of chloronitrobenzene and iodonitrobenzene, serves to model and optimize these complex transformations for broader industrial application. researchgate.netacs.org

Significance of 1,2-Dichloro-5-methyl-3-nitrobenzene in Synthetic Methodologies and Chemical Transformations

The significance of this compound lies in its potential as an intermediate in multi-step organic syntheses, leveraging the reactivity conferred by its specific arrangement of functional groups.

Synthetic Methodologies: The synthesis of substituted nitroaromatics like this compound typically relies on electrophilic aromatic substitution reactions. nih.gov A common and foundational method is the nitration of a corresponding substituted benzene (B151609) ring. libretexts.org For instance, the synthesis could plausibly start from 1,2-dichloro-5-methylbenzene (not a listed compound), which would undergo nitration using a mixture of concentrated nitric acid and sulfuric acid. nih.govlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. libretexts.org

Alternatively, synthetic routes could involve the chlorination of a nitrotoluene precursor. For example, methods for preparing isomers like 6-chloro-2-nitrotoluene involve the direct chlorination of o-nitrotoluene in the presence of a catalyst such as antimony halides or metallic antimony. google.com The precise substitution pattern obtained depends heavily on the directing effects of the substituents already present on the ring and the reaction conditions employed.

Chemical Transformations: The chemical transformations involving this compound are dictated by its functional groups. The nitro group is strongly deactivating, meaning it withdraws electron density from the benzene ring, making further electrophilic aromatic substitution reactions difficult. nih.gov

The most prominent chemical transformation for this class of compounds is the reduction of the nitro group to an amine group (-NH₂). jsynthchem.com This reaction is fundamental in synthetic organic chemistry because aromatic amines are precursors to a vast range of more complex molecules. researchgate.netjsynthchem.com The reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like platinum or nickel, or chemical reduction using reagents such as sodium borohydride (B1222165) in the presence of a transition metal complex. researchgate.netjsynthchem.com The resulting compound, 3,4-dichloro-5-methylaniline, becomes a valuable intermediate for subsequent reactions.

Another key aspect of its reactivity involves nucleophilic aromatic substitution. While less common than electrophilic substitution for benzene rings, the presence of the strong electron-withdrawing nitro group makes the aromatic ring more susceptible to attack by nucleophiles, potentially allowing for the displacement of one of the chloro substituents under specific reaction conditions. jsynthchem.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-5-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPBYDTIKHTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599041 | |

| Record name | 1,2-Dichloro-5-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13711-25-6 | |

| Record name | 1,2-Dichloro-5-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13711-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-5-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Preparative Methodologies for 1,2 Dichloro 5 Methyl 3 Nitrobenzene

Electrophilic Aromatic Nitration Strategies for Dichlorotoluenes

The introduction of a nitro group onto a dichlorotoluene framework is a key step in the synthesis of 1,2-dichloro-5-methyl-3-nitrobenzene. This is typically accomplished through electrophilic aromatic nitration, a well-established class of reactions in organic synthesis. cerritos.edu The choice of nitrating agent and reaction conditions plays a pivotal role in determining the yield and isomeric distribution of the products.

The primary starting material for this route is 3,4-dichlorotoluene (B105583). The nitration of this substrate is expected to yield the desired this compound. The directing effects of the two chlorine atoms and the methyl group guide the incoming nitro group to the C-3 position. The two chlorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating. The position of nitration is a result of the interplay of these electronic and steric effects.

Regioselective Nitration Protocols for Substituted Benzenes

The regioselectivity of nitration is a cornerstone of synthetic strategy. In substituted benzenes, the existing functional groups dictate the position of the incoming electrophile, the nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org For dichlorotoluenes, the directing effects of the chloro and methyl groups are paramount.

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. cerritos.eduuwosh.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. libretexts.orgyoutube.com However, these strong acid conditions can sometimes lead to side reactions and the formation of undesired isomers.

Modern methodologies have focused on developing more selective and environmentally benign nitration protocols. These include the use of milder nitrating agents and catalyst systems that can enhance regioselectivity. For instance, the nitration of toluene (B28343) has been extensively studied, with efforts to maximize the yield of the para-isomer, which is often the most desirable. uncw.edu Zeolite catalysts have shown promise in directing the nitration of toluene towards the para position, with some studies reporting para-isomer yields as high as 82%. uncw.edu This enhanced selectivity is attributed to the shape-selective nature of the zeolite pores. uncw.edugoogle.com

The nitration of o-xylene (B151617) has also been investigated using various solid catalysts, such as metal oxides on silica. tandfonline.com For example, using a MoO3/SiO2 catalyst increased the reaction yield and favored the formation of 4-nitro-o-xylene. tandfonline.com Conversely, a WO3/SiO2 system acted more as an inhibitor. tandfonline.com These findings highlight the significant influence of the catalyst system on both the yield and regioselectivity of nitration.

A study on the nitration of 1,2-dialkoxybenzenes revealed unusual regioselectivity, exclusively yielding the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.gov This was attributed to the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov Such detailed mechanistic understanding is crucial for designing highly selective synthetic routes.

Catalytic Systems in Nitro-aromatic Synthesis

The development of efficient catalytic systems has been a major focus in the synthesis of nitroaromatic compounds, aiming to overcome the limitations of traditional methods that often require harsh conditions and produce significant waste. google.com These catalytic systems can improve reaction rates, enhance regioselectivity, and allow for milder reaction conditions.

Solid acid catalysts, particularly zeolites, have emerged as promising alternatives to liquid acids like sulfuric acid. google.comgoogle.com Zeolites offer several advantages, including ease of separation from the reaction mixture, reusability, and the potential for shape-selective catalysis. google.com The pore structure of zeolites can influence the regioselectivity of nitration by sterically favoring the formation of certain isomers. uncw.edugoogle.com For instance, zeolites with medium to large pore sizes, such as ZSM-5, Mordenite, and Beta types, are often preferred for nitration reactions. google.com

Metal nitrates, in combination with various activating agents, have also been employed for aromatic nitration. nih.gov Examples include bismuth subnitrate with thionyl chloride, which has been shown to be an efficient system for the nitration of a wide range of aromatic compounds. nih.gov Other metal nitrates like copper(II) nitrate (B79036) on clay and iron(III) nitrate on clay have also been utilized. nih.gov

Enzyme-catalyzed nitration represents a green chemistry approach to the synthesis of nitroaromatic compounds. nih.gov Horseradish peroxidase (HRP), in a non-aqueous system, has been used to catalyze the nitration of aromatic compounds with substituents like -NH2 or -OH. nih.gov This enzymatic method operates under mild conditions and shows selectivity for the ortho and para positions, similar to chemical nitration. nih.gov

The following table summarizes various catalytic systems used in aromatic nitration:

| Catalyst System | Aromatic Substrate | Key Findings | Reference |

|---|---|---|---|

| Aluminosilicate catalyst | General aromatic compounds | Solvent-free process, high yields, and good regioselectivity. | google.com |

| Horseradish peroxidase (HRP) | Aromatic compounds with -NH2 or -OH | Environmentally friendly, mild conditions, ortho and para selectivity. | nih.gov |

| Bismuth subnitrate/thionyl chloride | Wide range of aromatic compounds | Efficient and selective mononitration and dinitration of phenols. | nih.gov |

| MoO3/SiO2 | o-Xylene | Increased reaction yield (up to 98%) and favored 4-nitro-o-xylene formation. | tandfonline.com |

| Zeolite Beta | Toluene | High regioselectivity towards p-nitrotoluene. | uncw.edugoogle.com |

Halogenation and Methylation Approaches in Nitrobenzene (B124822) Frameworks

An alternative synthetic strategy involves the introduction of chloro and methyl groups onto a pre-existing nitrobenzene ring. This approach requires careful consideration of the directing effects of the nitro group and the other substituents.

Direct Chlorination of Substituted Nitrobenzenes

The direct chlorination of nitroaromatic hydrocarbons is a known process for producing chloronitro compounds. google.com This reaction is typically carried out by introducing chlorine gas into the nitro compound in the presence of a catalyst at a temperature sufficient to keep the mixture fluid. google.com

For instance, the chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst, such as iron or its salts, can produce 2-chloro-5-nitrotoluene (B86962) with high conversion and selectivity. google.com The reaction temperature is typically maintained between 30-80 °C. google.com The presence of water can retard or even inhibit the chlorination reaction, and methods have been developed to overcome this issue, such as the addition of phosphorus trichloride. google.comgoogleapis.com

The regioselectivity of chlorination is governed by the directing effects of the substituents on the nitrobenzene ring. The nitro group is a strong deactivating and meta-directing group. In the case of m-nitrotoluene, the nitro group directs the incoming chlorine to the C-2 and C-6 positions, while the methyl group directs to the C-2, C-4, and C-6 positions. The formation of 2-chloro-5-nitrotoluene as the major product is a result of the combined directing influences. quora.com

Introduction of Methyl Groups via Aromatic Substitution Reactions

The introduction of a methyl group onto a dichloronitrobenzene framework can be achieved through Friedel-Crafts alkylation. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, such as those containing a nitro group. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack by the carbocationic alkylating agent.

Therefore, a more viable approach would involve the methylation of a less deactivated precursor, followed by nitration. For example, one could start with dichlorobenzene, introduce the methyl group via Friedel-Crafts alkylation to form dichlorotoluene, and then perform the nitration as described in section 2.1.

Multi-step Synthetic Sequences for this compound and Related Derivatives

The synthesis of complex substituted aromatic compounds like this compound often requires a multi-step approach. libretexts.orglumenlearning.comyoutube.com The order of the individual reaction steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups introduced at each stage. lumenlearning.com

A plausible multi-step synthesis for this compound would start with a more readily available starting material and sequentially introduce the required functional groups. A logical sequence would be:

Chlorination of Toluene: Start with toluene and perform a dichlorination reaction to obtain 3,4-dichlorotoluene. This step requires careful control of reaction conditions to achieve the desired isomer.

Nitration of 3,4-Dichlorotoluene: The resulting 3,4-dichlorotoluene is then nitrated to introduce the nitro group at the C-3 position, yielding the final product, this compound. The directing effects of the two chlorine atoms and the methyl group will favor the formation of this isomer.

Alternatively, one could consider a route starting from a different precursor:

Nitration of Toluene: Toluene can be nitrated to produce a mixture of nitrotoluene isomers.

Separation of m-Nitrotoluene: The desired m-nitrotoluene isomer is separated from the mixture.

Dichlorination of m-Nitrotoluene: The m-nitrotoluene is then subjected to dichlorination. The nitro group will direct the incoming chlorine atoms to the meta positions (C-2 and C-5 relative to the nitro group), and the methyl group will direct ortho and para. This would likely lead to a mixture of isomers requiring separation.

The synthesis of related derivatives can also be envisioned through similar multi-step sequences. For example, the reduction of the nitro group in this compound would yield 3,4-dichloro-5-methylaniline, a valuable intermediate for the synthesis of dyes and pharmaceuticals.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The quest for higher yields and improved selectivity in the synthesis of this compound has led researchers to investigate various factors, including the choice of nitrating agent, reaction temperature, and the use of catalysts.

Nitrating Agents and Reaction Temperature

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. However, to enhance selectivity and improve safety, alternative nitrating agents and conditions have been explored. A notable advancement involves the use of concentrated nitric acid in a solvent such as dichloroethane. Research has demonstrated that by carefully controlling the reaction temperature, the formation of specific isomers can be favored.

For instance, a patented method for the preparation of a dichlorotoluene nitrate intermediate highlights the nitration of 3,4-dichlorotoluene using 98% nitric acid in dichloroethane. The study systematically varied the reaction temperature, revealing its significant impact on the yield of the nitrated product. While this particular study focused on a different isomer, the principles of temperature control are directly applicable to optimizing the synthesis of this compound.

A Chinese patent details the nitration of 3,4-dichlorotoluene by dissolving it in dichloroethane and slowly adding 98% nitric acid. serdp-estcp.mil The reaction temperature is carefully maintained, followed by a reflux period. serdp-estcp.mil This method reports high yields of the nitrated product, underscoring the importance of temperature management in achieving efficient conversion. serdp-estcp.mil Specifically, maintaining the temperature between 30°C and 45°C during the addition of nitric acid and then refluxing for 2 hours has been shown to be effective. serdp-estcp.mil

Table 1: Effect of Temperature on the Yield of Nitrated 3,4-Dichlorotoluene

| Entry | Reactant | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 3,4-Dichlorotoluene | 98% Nitric Acid | Dichloroethane | 30-35 | 2 | 95 |

| 2 | 3,4-Dichlorotoluene | 98% Nitric Acid | Dichloroethane | 40-45 | 2 | Not specified |

This table is based on data from patent CN112266326A, which focuses on the synthesis of an isomer but provides valuable insight into the reaction conditions for nitrating 3,4-dichlorotoluene. serdp-estcp.mil

Advanced Preparative Methodologies: The Role of Catalysts

To further enhance selectivity, researchers have turned to advanced preparative methodologies, including the use of various catalysts. While specific studies on the catalytic nitration of 3,4-dichlorotoluene to yield this compound are limited, extensive research on the selective nitration of toluene and other substituted benzenes provides valuable insights.

The use of solid acid catalysts, such as zeolites, has shown promise in directing the nitration to specific positions. These catalysts can offer shape-selectivity, where the pores of the zeolite guide the substrate and the nitrating agent into an orientation that favors the formation of a particular isomer. For example, in the nitration of toluene, H-ZSM-5 zeolite has been shown to significantly increase the yield of the para-isomer. scirp.org This principle could be extrapolated to the nitration of 3,4-dichlorotoluene, where a suitably chosen zeolite could potentially enhance the formation of the desired this compound isomer by sterically hindering the formation of other isomers.

Furthermore, the use of milder nitrating agents in conjunction with catalysts is an area of active research. Reagents like dinitrogen pentoxide (N₂O₅) in an inert solvent such as dichloromethane (B109758) have been demonstrated to be highly selective nitrating agents for toluene, especially at low temperatures. nih.govias.ac.in The application of such systems to the nitration of 3,4-dichlorotoluene could potentially offer a more controlled and selective route to this compound, minimizing the formation of unwanted byproducts.

Table 2: Isomer Distribution in the Nitration of Toluene with Different Nitrating Systems

| Entry | Nitrating Agent | Catalyst/Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| 1 | HNO₃/H₂SO₄ | - | 58 | 4 | 38 | scirp.org |

| 2 | HNO₃ | H-ZSM-5 Zeolite | 20 | 0 | 80 | scirp.org |

| 3 | N₂O₅ | Dichloromethane (-35°C) | - | ~1.5 | - | nih.gov |

This table illustrates the impact of different nitrating systems on the isomer distribution in toluene nitration, providing a basis for potential optimization strategies for 3,4-dichlorotoluene.

Chemical Reactivity and Transformation Mechanisms of 1,2 Dichloro 5 Methyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for 1,2-dichloro-5-methyl-3-nitrobenzene. This reaction does not proceed via SN1 or SN2 mechanisms, which are common for aliphatic compounds, but through a distinct addition-elimination pathway. libretexts.org This process is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.

The reactivity of the aryl halides in this compound towards nucleophiles is significantly enhanced by the presence of the nitro (NO₂) group. The nitro group is a powerful electron-withdrawing group, which decreases the electron density of the benzene (B151609) ring, making it more susceptible to attack by a nucleophile. researchgate.net This activation is most pronounced at the positions ortho and para to the nitro group.

In the structure of this compound, the nitro group is at position C3. This arrangement places the chlorine atom at C2 in an ortho position and the chlorine atom at C1 in a meta position relative to the nitro group. Consequently, the C2 position is strongly activated towards nucleophilic attack. The chlorine atom at C1 is less activated as it is meta to the nitro group, and the delocalization of the negative charge in the intermediate does not extend to the activating group. The methyl group at C5 is an electron-donating group and has a minor deactivating effect on the ring for nucleophilic attack. The collective electronic influence makes the chlorine at C2 the most probable site for substitution.

The regioselectivity of SNAr reactions on this molecule is controlled by the stabilizing effect of the nitro group on the reaction intermediate. Nucleophilic attack occurs preferentially at the C2 position, which is ortho to the nitro group. Attack at this position allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization. Attack at the C1 position (meta to the nitro group) does not allow for such stabilization, making this pathway kinetically unfavorable.

Table 1: Predicted Regioselectivity of Nucleophilic Attack

| Position of Attack | Activating Group Influence | Stability of Intermediate | Predicted Outcome |

|---|---|---|---|

| C1-Cl | Meta to NO₂ | Less stable; no resonance with NO₂ | Minor or no product |

The generally accepted mechanism for SNAr reactions on activated aryl halides like this compound is the two-step addition-elimination mechanism.

Addition Step (Rate-Determining): A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the electron-deficient carbon atom bearing a halogen (preferentially C2). This leads to the formation of a resonance-stabilized, non-aromatic carbanion intermediate, the Meisenheimer complex. nih.govenvironmentclearance.nic.in

Elimination Step (Fast): The aromaticity is restored by the rapid expulsion of the leaving group, in this case, a chloride ion.

The nature of the nucleophile influences the reaction rate. Stronger nucleophiles generally react faster. For instance, amines and alkoxides are common nucleophiles used in these transformations. Kinetic studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, show that the reaction rates are dependent on the nature of the amine and the solvent used. researchgate.net

Table 2: Illustrative Research Findings for SNAr Reactions on Analogous Dichloro-nitroaromatic Compounds

| Nucleophile | Solvent | Typical Product | Reference for Analogous Reaction |

|---|---|---|---|

| Piperidine | Methanol | 2-(Piperidin-1-yl)-1-chloro-5-methyl-3-nitrobenzene | researchgate.net |

| Sodium Methoxide | Methanol | 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene | |

| Aniline (B41778) | Ethanol | N-(2-Chloro-4-methyl-6-nitrophenyl)aniline | nih.gov |

| Pyrrolidine | Water/HPMC | 1-(2-Chloro-6-nitrophenyl)pyrrolidine | nih.gov |

Note: This data is illustrative and based on the reactivity of structurally similar compounds due to a lack of specific published kinetic data for this compound.

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is readily reduced to an amino group, providing a synthetic route to 3,4-dichloro-5-methylaniline. This transformation is fundamental in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro compounds. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney nickel. The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. For instance, in the hydrogenation of the related 3,4-dichloronitrobenzene, a platinum-on-carbon catalyst is used at elevated temperature and pressure to produce 3,4-dichloroaniline. Additives like morpholine (B109124) can be used to suppress the side reaction of dehalogenation.

Table 3: Typical Catalytic Systems for Nitroarene Reduction

| Catalyst | Typical Conditions | Product | Reference for Analogous Reaction |

|---|---|---|---|

| 5% Pd/C | H₂ (gas), Methanol/Ethanol | 3,4-Dichloro-5-methylaniline | google.com |

| Pt/C | H₂ (gas, ~500 psig), 100 °C | 3,4-Dichloro-5-methylaniline | |

| Iron Powder | Acetic Acid/HCl | 3,4-Dichloro-5-methylaniline | |

| SnCl₂·2H₂O | Ethanol/HCl | 3,4-Dichloro-5-methylaniline |

Note: This data represents common conditions for the reduction of related chloronitroarenes.

The catalytic hydrogenation of a nitro group to an amine is a complex, multi-step process that involves the transfer of six electrons and six protons. The reaction is generally understood to proceed through several intermediates.

The proposed pathway is as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then further reduced to a hydroxylamine (R-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine undergoes reductive cleavage of the N-O bond to form the corresponding aniline (R-NH₂).

Under certain conditions, particularly in industrial processes, intermediates like arylhydroxylamines can accumulate. google.com These can sometimes lead to the formation of dimeric side products such as azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds. However, under optimized catalytic hydrogenation conditions, these side reactions are minimized, leading to high yields of the desired amine.

Electrophilic Aromatic Substitution (EAS) Reactions

Directing Effects of Chloro, Methyl, and Nitro Substituents

The orientation of incoming electrophiles is governed by the cumulative directing effects of the substituents already present on the aromatic ring. In this compound, the three types of substituents—chloro, methyl, and nitro—exert competing influences.

Chloro Groups (-Cl): The two chlorine atoms at positions C1 and C2 are deactivating groups, meaning they make the ring less reactive than benzene itself. libretexts.org This is due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because the lone pairs on the chlorine atoms can donate electron density to the ring through resonance (+R), stabilizing the positive charge in the arenium ion intermediate at the ortho and para positions. pressbooks.pub

Methyl Group (-CH₃): The methyl group at C5 is a weakly activating group. libretexts.org It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the arenium ion intermediate and increasing the ring's reactivity compared to an unsubstituted ring. Like other alkyl groups, it is an ortho, para-director. libretexts.org

Nitro Group (-NO₂): The nitro group at C3 is a powerful deactivating group, making the ring significantly less susceptible to electrophilic attack. libretexts.org Both its inductive (-I) and resonance (-R) effects withdraw electron density from the ring. It is a strong meta-director because it destabilizes the arenium ion intermediates for ortho and para attack more than for meta attack. pressbooks.pub

When multiple substituents are present, the position of the next substitution is generally controlled by the most powerful activating group. stackexchange.com In this molecule, the methyl group is the sole activator, while the chloro and nitro groups are deactivators. Therefore, the directing effect of the methyl group is predominant. The available positions for substitution on the ring are C4 and C6.

The table below summarizes the directing influence of each substituent on the available positions.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Preferred Positions |

| Chloro (C1) | Deactivating | ortho, para | C2 (occupied), C6, C4 |

| Chloro (C2) | Deactivating | ortho, para | C1 (occupied), C3 (occupied), C5 (occupied) |

| Nitro (C3) | Strongly Deactivating | meta | C1 (occupied), C5 (occupied) |

| Methyl (C5) | Activating | ortho, para | C4, C6, C1 (occupied) |

As the methyl group is the strongest activating director, it will primarily direct incoming electrophiles to its ortho positions, C4 and C6. The chloro group at C1 also directs towards C4 and C6, reinforcing this outcome. Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of 4- and 6-substituted products.

Ipso Nitration and Rearrangement Pathways

Ipso nitration is a specific type of electrophilic aromatic substitution where the nitro group attacks a ring carbon that is already bonded to a substituent other than hydrogen. arkat-usa.org This reaction can lead to the replacement of that substituent. For this compound, ipso attack could theoretically occur at the positions bearing the methyl or chloro groups.

Nitration of substituted aromatic compounds, particularly with nitrating agents like dinitrogen pentoxide in nitric acid, has been shown to yield not only standard substitution products but also unstable cyclohexadiene adducts resulting from ipso attack. rsc.org For example, the nitration of some p-halotoluenes in acetic anhydride (B1165640) can result in the formation of nitronium acetate (B1210297) adducts via ipso attack at the halogen- or methyl-substituted positions. researchgate.net

In the case of this compound, ipso attack by the nitronium ion (NO₂⁺) at C5 could displace the methyl group. Similarly, attack at C1 or C2 could potentially lead to nitro-dechlorination. The arenium ion intermediate formed during ipso attack is a key species that can undergo various subsequent reactions. researchgate.net These intermediates may be captured by a nucleophile (like acetate or water) or undergo rearrangement before rearomatizing. researchgate.net For instance, ipso attack at a methyl-substituted carbon followed by nucleophilic attack and elimination can lead to the formation of nitrodienones. researchgate.net While specific studies on the ipso nitration of this compound are not extensively documented, the principles derived from related polychlorinated and nitrated toluenes suggest that such pathways are plausible under certain reaction conditions. rsc.org

Oxidation Reactions and Derived Products

The methyl group attached to the aromatic ring is a primary site for oxidation. Strong oxidizing agents can convert alkyl side chains on a benzene ring into a carboxylic acid group (-COOH). The chloro and nitro substituents are generally stable under these conditions.

A typical reaction would involve treating this compound with a powerful oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or with hot chromic acid. This process would selectively oxidize the methyl group at C5.

The expected product from this reaction is 2,3-dichloro-5-nitrobenzoic acid . This transformation is valuable as it introduces a new functional group (carboxylic acid) that can be used for further derivatization, such as esterification or conversion to an acyl chloride.

| Reactant | Reagents | Major Product |

| This compound | 1. KMnO₄, H₂O, heat2. H₃O⁺ | 2,3-Dichloro-5-nitrobenzoic acid |

Exploration of Coupling Reactions and Other Derivatization Strategies

The functional groups on this compound offer multiple avenues for further chemical modification through coupling reactions and other derivatizations.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This is a fundamental transformation in aromatic chemistry. Common methods include catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst) or reduction with metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

The reduction of this compound yields 3,4-dichloro-5-methylaniline . The resulting aniline is a versatile intermediate. The amino group can be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which can then be subjected to a wide range of Sandmeyer or related reactions to introduce various substituents like -CN, -OH, -F, -Br, or -I.

Cross-Coupling Reactions: The two chloro substituents on the ring are potential handles for modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although the chloroarenes are less reactive than the corresponding bromo- or iodoarenes, suitable catalysts and conditions can facilitate these transformations.

Potential coupling reactions include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating a more complex aniline derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 5 Methyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 1,2-dichloro-5-methyl-3-nitrobenzene can be achieved.

The 1H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals corresponding to the aromatic protons and the methyl group protons. Due to the substitution pattern on the benzene (B151609) ring, the two aromatic protons are in distinct chemical environments and are expected to appear as separate signals.

The electron-withdrawing nature of the two chlorine atoms and the nitro group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (δ ~7.34 ppm). The nitro group, being a particularly strong deactivating group, will exert a significant deshielding effect on the proton ortho to it. Conversely, the methyl group is a weakly activating group and would have a minor shielding effect.

Based on these substituent effects, the proton at the C4 position, being para to the methyl group and meta to the two chlorine atoms and the nitro group, is expected to be the most shielded of the aromatic protons. The proton at the C6 position, being ortho to a chlorine atom and meta to the nitro and another chlorine atom, will be significantly deshielded. The methyl protons will appear as a singlet in the upfield region, typically around 2.4-2.6 ppm. The expected chemical shifts and multiplicities are summarized in the table below.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~7.5 - 7.7 | Doublet | ~2-3 (meta coupling) |

| H6 | ~7.8 - 8.0 | Doublet | ~2-3 (meta coupling) |

| -CH3 | ~2.5 | Singlet | N/A |

Note: These are predicted values based on the analysis of similar compounds. The actual experimental values may vary.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electronegative chlorine and nitro groups will be significantly deshielded and appear at lower fields. The carbon bearing the nitro group (C3) is expected to be one of the most deshielded aromatic carbons. The carbons attached to the chlorine atoms (C1 and C2) will also have high chemical shift values. The carbon bearing the methyl group (C5) will be shielded relative to the other substituted carbons. The quaternary carbons (C1, C2, C3, and C5) will generally show weaker signals compared to the carbons with attached protons (C4 and C6). The methyl carbon will appear at a high field, characteristic of sp3 hybridized carbons.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~132 - 135 |

| C2 | ~130 - 133 |

| C3 | ~148 - 152 |

| C4 | ~125 - 128 |

| C5 | ~138 - 142 |

| C6 | ~128 - 131 |

| -CH3 | ~20 - 22 |

Note: These are predicted values based on the analysis of similar compounds. The actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum would show a cross-peak between the two aromatic protons (H4 and H6), confirming their meta-coupling relationship. sdsu.edu No other correlations would be expected, as the methyl protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. nanalysis.comcolumbia.edu This experiment would definitively link the proton signals to their attached carbon atoms. We would expect to see correlations between the H4 signal and the C4 signal, the H6 signal and the C6 signal, and the methyl proton signal with the methyl carbon signal. nanalysis.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. sdsu.edu For this compound, key HMBC correlations would be expected between:

The methyl protons and the adjacent aromatic carbons C4, C5, and C6.

The aromatic proton H4 and carbons C2, C5, and C6.

The aromatic proton H6 and carbons C1, C2, and C5. These correlations would provide unequivocal evidence for the substitution pattern on the benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The FTIR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of the nitro group, the carbon-chlorine bonds, the methyl group, and the aromatic ring itself.

Nitro Group Vibrations: The nitro group (-NO2) exhibits two strong and characteristic stretching vibrations. The asymmetric stretching (νas(NO2)) is typically observed in the range of 1500-1570 cm-1, while the symmetric stretching (νs(NO2)) appears in the 1300-1370 cm-1 region. researchgate.net These bands are often intense in the FTIR spectrum.

Carbon-Chlorine Vibrations: The C-Cl stretching vibrations for chlorinated benzenes typically occur in the range of 600-800 cm-1. The exact position of these bands can be influenced by the substitution pattern on the ring.

Methyl Group Vibrations: The methyl group (-CH3) will show characteristic C-H stretching vibrations just below 3000 cm-1 and bending vibrations around 1450 cm-1 and 1380 cm-1.

Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic vibrations, including C-H stretching vibrations above 3000 cm-1, C=C stretching vibrations in the 1400-1600 cm-1 region, and out-of-plane C-H bending vibrations in the 650-900 cm-1 range. The pattern of the out-of-plane bending bands can often be used to deduce the substitution pattern of the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FTIR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Asymmetric NO2 Stretch | 1520 - 1560 | FTIR |

| Symmetric NO2 Stretch | 1340 - 1370 | FTIR |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

| Out-of-plane C-H Bend | 800 - 900 | FTIR |

Note: These are predicted values based on the analysis of similar compounds. The actual experimental values may vary.

For substituted benzenes with bulky groups, such as the nitro group in this compound, there is the possibility of restricted rotation around the C-N bond. This can lead to different conformers, which may be distinguishable by vibrational spectroscopy if they have significantly different vibrational frequencies and are present in sufficient populations. bohrium.com

The orientation of the nitro group relative to the plane of the benzene ring can be influenced by steric hindrance from the adjacent chlorine atom and the methyl group. Computational studies on similar substituted nitrobenzenes have shown that the nitro group is often twisted out of the plane of the ring to relieve steric strain. bohrium.com This twisting can affect the conjugation of the nitro group with the aromatic ring and, consequently, the frequencies of the NO2 stretching vibrations. A more twisted conformation would likely lead to a slight increase in the NO2 stretching frequencies.

By comparing the experimental FTIR and Raman spectra with theoretical spectra calculated for different possible conformations (e.g., planar vs. twisted), it may be possible to determine the preferred conformation of this compound in the solid state or in solution. bohrium.com However, without experimental data, this remains a theoretical consideration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the presence of the benzene ring, chloro-substituents, and a nitro group gives rise to characteristic electronic transitions.

The chromophore in this molecule is the nitro-substituted benzene ring. The electronic spectrum of aromatic compounds is generally characterized by absorptions arising from π → π* transitions. The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) and hyperchromic (to greater absorbance) effects, respectively. utoronto.ca

For nitroaromatic compounds, n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group, are also possible. These transitions are typically weaker than π → π* transitions. shimadzu.com The absorption spectrum of nitrobenzene (B124822), a parent compound, shows a strong absorption band around 252 nm, which is attributed to a π → π* transition, and a weaker, broad absorption around 330-385 nm due to an n → π* transition. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Nitro-substituted benzene ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C7H5Cl2NO2, which corresponds to a molecular weight of approximately 206.03 g/mol . sigmaaldrich.comchemscene.com

Upon electron impact ionization in a mass spectrometer, the molecule will form a molecular ion ([M]•+), which will then undergo fragmentation. The presence of two chlorine atoms is a key feature that will be readily identifiable in the mass spectrum due to the isotopic abundances of 35Cl and 37Cl. This will result in a characteristic pattern for the molecular ion peak and any chlorine-containing fragment ions, with an [M+2]•+ peak that is approximately two-thirds the intensity of the [M]•+ peak and an [M+4]•+ peak that is about one-tenth the intensity. whitman.edu

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). The loss of a nitro group from the molecular ion would result in a fragment ion at m/z 160. Another common fragmentation pathway for nitrobenzene derivatives is the loss of NO (30 Da). nih.govyoutube.com

The fragmentation of the toluene (B28343) moiety can also occur. The loss of a methyl radical (•CH3, 15 Da) from the molecular ion would lead to a fragment at m/z 191. Subsequent losses of chlorine atoms or other small neutral molecules from these primary fragments would lead to a series of smaller ions, providing a unique fingerprint for the compound. For instance, the mass spectrum of the related compound 1,2-dichloro-3-nitrobenzene shows a prominent molecular ion peak and significant fragments corresponding to the loss of the nitro group. nist.gov

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 205/207/209 | [M]•+ |

| 190/192/194 | [M - CH3]+ |

| 159/161 | [M - NO2]+ |

| 175/177 | [M - NO]+ |

X-ray Crystallography for Solid-State Structural Determination (If applicable to derivatives or related compounds)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the available literature, the structures of closely related compounds offer valuable insights into the likely solid-state conformation.

For example, the crystal structure of 2,6-dichloro-4-nitrotoluene (systematic name: 1,3-dichloro-2-methyl-5-nitrobenzene), a positional isomer, has been determined. researchgate.net In this structure, the molecule is essentially planar, with the methyl carbon, chlorine atoms, and the nitrogen atom of the nitro group lying very close to the plane of the benzene ring. The nitro group is slightly twisted out of the plane of the benzene ring. researchgate.net

Similarly, the crystal structure of another related compound, 1-chloro-2-methyl-3-nitrobenzene, reveals that the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81(5)°. nih.gov This twisting is a common feature in substituted nitrobenzenes and is often attributed to steric hindrance between adjacent substituents.

Based on these related structures, it can be inferred that in the solid state, this compound would likely adopt a largely planar conformation with some degree of twisting of the nitro group relative to the benzene ring. The crystal packing would be stabilized by a combination of van der Waals forces and potentially weak C-H···O or C-H···Cl hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for the Related Compound 2,6-Dichloro-4-nitrotoluene researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.02 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 3.8145(3) |

| b (Å) | 12.4829(10) |

| c (Å) | 17.4438(15) |

| V (ų) | 830.60(12) |

Computational Chemistry and Quantum Mechanical Investigations of 1,2 Dichloro 5 Methyl 3 Nitrobenzene

Theoretical Spectroscopic Property Prediction

Calculated Vibrational Frequencies and Intensities

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP and basis sets such as 6-311++G(d,p), are employed to predict the vibrational spectra (FT-IR and FT-Raman) of 1,2-dichloro-5-methyl-3-nitrobenzene. jocpr.comresearchgate.netresearchgate.net These calculations yield harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and to improve agreement with experimental data. jocpr.com The analysis of these frequencies allows for the assignment of specific vibrational modes to different functional groups within the molecule.

For aromatic compounds like this compound, key vibrational modes include:

C-H vibrations: The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The methyl group C-H stretching vibrations are found at slightly lower frequencies.

C-C stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range. jocpr.com

Nitro (NO₂) group vibrations: The NO₂ group is characterized by strong asymmetric and symmetric stretching vibrations, typically observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-Cl vibrations: The C-Cl stretching vibrations are generally found in the lower frequency region of the spectrum.

Deformation and Torsional Modes: In-plane and out-of-plane bending and torsional motions occur at lower wavenumbers.

A detailed interpretation of the vibrational spectra is facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net Computational studies on closely related isomers like 2-chloro-5-nitrotoluene (B86962) show excellent correlation between calculated and experimental spectra after appropriate scaling, validating the use of these theoretical methods. jocpr.comresearchgate.net

Below is a representative table of calculated vibrational frequencies for a similar molecule, 2-chloro-5-nitrotoluene, which illustrates the type of data obtained from DFT calculations.

Interactive Table: Calculated Vibrational Frequencies for 2-chloro-5-nitrotoluene

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| NO₂ asymmetric stretch | 1535 | 1530 | 1532 |

| NO₂ symmetric stretch | 1350 | 1348 | 1350 |

| C-C stretch (ring) | 1590 | 1585 | 1590 |

| C-H stretch (aromatic) | 3080 | 3075 | 3085 |

| C-Cl stretch | 740 | 735 | 742 |

Note: Data is illustrative and based on published values for the isomer 2-chloro-5-nitrotoluene. jocpr.comresearchgate.net

Prediction of UV-Vis Absorption Maxima and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can determine the UV-Vis absorption maxima (λ_max) and the nature of the underlying electronic transitions. nih.gov For this compound, the electronic transitions are primarily of the π → π* and n → π* type.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and intensity and are associated with the aromatic system.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (e.g., from the oxygen atoms of the nitro group) to a π* antibonding orbital. They are generally lower in energy and intensity compared to π → π* transitions.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into these transitions. For nitroaromatic compounds, the HOMO is often located on the benzene ring, while the LUMO is frequently localized on the electron-withdrawing nitro group. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key factor determining the electronic properties and reactivity of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a shift of the absorption maximum to longer wavelengths (a bathochromic shift). nih.gov

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can simulate the UV-Vis spectrum, showing the absorption bands and their relative intensities. mdpi.comnih.gov For example, TD-B3LYP calculations on the related isomer 2-chloro-5-nitrotoluene have been used to predict its electronic absorption spectrum for potential pharmaceutical applications. jocpr.com Such studies indicate that the main absorption bands for dichloronitrotoluene derivatives are expected in the UV region, driven by charge transfer interactions within the molecule. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

Computational Elucidation of SNAr Pathways

This compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. This group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The chlorine atoms at positions 1 and 2 are potential leaving groups.

Computational studies using DFT can model the SNAr reaction pathway. researchgate.net The mechanism typically proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate, particularly when the attack occurs at the ortho or para positions relative to it. stackexchange.com

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

For this compound, the nitro group is at position 3. The chlorine at position 2 is ortho, and the chlorine at position 1 is para to the nitro group. Therefore, both positions are activated towards nucleophilic attack. Computational modeling can determine which position is more favorable by calculating the energies of the respective transition states and intermediates. The regioselectivity of the reaction is determined by the relative stability of the possible Meisenheimer complexes. The more stable intermediate will have a lower energy transition state leading to its formation, making that pathway kinetically favored. stackexchange.com Quantum mechanical calculations provide detailed insights into the activation energies and thermodynamic feasibility of these competing pathways. researchgate.net

Theoretical Investigation of Nitro Group Reduction Mechanisms

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds. Theoretical investigations can clarify the stepwise mechanism of this complex, multi-electron process. The reduction typically proceeds through several intermediates.

The generally accepted pathway for the reduction of a nitroarene to an aniline (B41778) involves the following key species:

Nitroarene (Ar-NO₂): The starting material.

Nitrosoarene (Ar-NO): Formed by a two-electron reduction.

Hydroxylaminobenzene (Ar-NHOH): Formed by a further two-electron reduction of the nitroso intermediate.

Aniline (Ar-NH₂): The final product, formed by a final two-electron reduction of the hydroxylamine (B1172632).

Computational modeling can be used to study the thermodynamics and kinetics of each step. For instance, in the catalytic hydrogenation of nitrobenzene (B124822), DFT calculations can model the adsorption of the nitroarene onto the catalyst surface and the subsequent hydrogen transfer steps. Different reaction pathways, including direct hydrogenation and condensation pathways involving intermediates like azoxybenzene, can be computationally explored to determine the most likely mechanism under specific conditions. nrel.gov These theoretical models help to understand how factors like the catalyst, solvent, and substituents on the aromatic ring influence the reaction rate and selectivity.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Quantum chemical calculations can accurately predict the thermodynamic properties of molecules in their ground state. globalresearchonline.net Using the results from frequency calculations performed on the optimized geometry, key thermodynamic parameters for this compound can be determined at various temperatures. nih.gov

These properties include:

Enthalpy (H): Represents the total heat content of the system. The standard enthalpy of formation (ΔfH°) is a crucial value.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): Determines the spontaneity of a process at constant temperature and pressure. The standard Gibbs free energy of formation (ΔfG°) is calculated from enthalpy and entropy.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These calculations are typically performed using DFT methods like B3LYP with extended basis sets (e.g., 6-311++G(d,p)). globalresearchonline.net The output provides zero-point vibrational energies (ZPVE), thermal corrections to energy, and the final enthalpy, entropy, and Gibbs free energy values. globalresearchonline.netnih.gov This data is vital for predicting chemical equilibria and the feasibility of reactions involving the title compound. For instance, computational studies on related molecules like 1,2,3-trichloro-4-nitrobenzene have successfully determined these thermodynamic functions, demonstrating the reliability of the approach. globalresearchonline.net

Environmental Transformation and Degradation Pathways of Halogenated Nitrobenzenes

Photochemical Degradation in Environmental Matrices

Sunlight can play a significant role in the transformation of halogenated nitroaromatic compounds present in aqueous environments and on soil surfaces. nih.gov Photochemical reactions are initiated when these compounds absorb light energy, leading to the formation of excited-state molecules that can undergo various transformations.

The primary photochemical degradation mechanisms for halogenated nitrobenzenes are photolysis and photoreduction.

Photolysis: This process involves the direct cleavage of chemical bonds within the molecule upon absorption of light energy. For chlorinated nitroaromatic compounds, a key photolytic reaction is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This generates a highly reactive aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a dechlorinated product. Another potential photolytic pathway is the cleavage of the carbon-nitro (C-NO2) bond, although this is generally less common than C-Cl bond cleavage.

Photoreduction: In the presence of a hydrogen donor, the nitro group of a halogenated nitrobenzene (B124822) can be photochemically reduced. This process typically occurs in a stepwise manner, involving the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The efficiency of photoreduction is highly dependent on the presence of suitable hydrogen-donating species in the environment, such as dissolved organic matter.

| Initial Compound | Mechanism | Potential Intermediate Products | Potential Final Products |

| 1,2-Dichloro-5-methyl-3-nitrobenzene | Photolysis (Dechlorination) | 2-Chloro-4-methyl-6-nitrophenol, 1-Chloro-5-methyl-3-nitrobenzene | Methyl-nitrophenols, Methyl-aminophenols |

| This compound | Photoreduction of Nitro Group | 1,2-Dichloro-5-methyl-3-nitrosobenzene, 1,2-Dichloro-5-methyl-3-hydroxylaminobenzene | 3,4-Dichloro-5-methylaniline |

It is important to note that the actual distribution of photodegradation products will depend on various environmental factors, including pH, the presence of dissolved organic matter, and the intensity of solar radiation.

Microbial Biotransformation and Biodegradation

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. cswab.org Halogenated nitrobenzenes can be subject to microbial attack, leading to their biotransformation and, in some cases, complete mineralization to inorganic compounds. cswab.org

The degradation of halogenated nitrobenzenes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct pathways and end products.

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenase enzymes. nih.gov For chlorinated nitroaromatic compounds, this can lead to the removal of the nitro group and/or the chlorine atoms. mdpi.com The aerobic biodegradation of nitrobenzene, a related compound, can produce nitrophenol, which is more toxic than the parent compound. nih.gov The subsequent degradation of the aromatic ring typically proceeds through intermediates like catechols, which are then subject to ring cleavage. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. omicsonline.org This process leads to the sequential formation of nitroso, hydroxylamino, and amino derivatives. omicsonline.org The resulting aromatic amines are generally less toxic than their nitro counterparts but can be persistent under strictly anaerobic conditions. nih.gov Reductive dehalogenation, the replacement of a halogen with a hydrogen atom, is another key anaerobic process. nih.gov

The following table summarizes the key differences between aerobic and anaerobic degradation pathways for halogenated nitrobenzenes.

| Condition | Primary Initial Reaction | Key Intermediates | General Outcome |

| Aerobic | Oxygenation and/or dehalogenation | Catechols, Halocatechols | Potential for complete mineralization |

| Anaerobic | Reduction of the nitro group, Reductive dehalogenation | Aromatic amines, Dehalogenated nitroaromatics | Transformation to less toxic but potentially persistent amines |

Specific enzymes are responsible for catalyzing the key steps in the biodegradation of halogenated nitrobenzenes.

Nitroreductases: These enzymes are crucial for the anaerobic degradation pathway. They catalyze the reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. omicsonline.orgnih.gov This transformation significantly decreases the toxicity of the compound. omicsonline.org Nitroreductases can be either flavin-dependent or flavin-independent. omicsonline.org

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification of halogenated compounds. mdpi.com There are several types of dehalogenases, including hydrolytic dehalogenases that replace a halogen with a hydroxyl group, and reductive dehalogenases that replace a halogen with a hydrogen atom. mdpi.com The removal of chlorine atoms from the aromatic ring makes the compound more susceptible to subsequent degradation. nih.gov Flavin-dependent halogenases are a class of enzymes that can catalyze the site-selective halogenation of electron-rich aromatic groups. researchgate.net

In natural environments, the degradation of complex pollutants like this compound is often carried out by microbial consortia rather than single microbial species. nih.govfrontiersin.org A consortium consists of multiple microbial populations that work together, with different species carrying out different steps of the degradation pathway. frontiersin.org This metabolic cooperation allows for the complete mineralization of compounds that may be resistant to degradation by any single species. frontiersin.org

Several environmental factors can influence the rate and extent of microbial degradation:

Oxygen Availability: As discussed, the presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. nih.gov

Nutrient Availability: The growth and activity of biodegrading microorganisms depend on the availability of essential nutrients like carbon, nitrogen, and phosphorus. researchgate.net

pH and Temperature: Microbial enzymes have optimal pH and temperature ranges for activity. Deviations from these optima can significantly slow down degradation rates. researchgate.net

Presence of Other Pollutants: The presence of other toxic compounds can inhibit microbial activity, while the presence of more easily degradable carbon sources may lead to the preferential degradation of those substrates (a phenomenon known as diauxic growth).

Abiotic Hydrolysis and Other Non-Biological Transformations in Aquatic and Soil Systems

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the transformation of halogenated nitrobenzenes in the environment. These processes include hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many chlorinated nitroaromatic compounds, hydrolysis is not considered a significant degradation pathway under typical environmental conditions. The stability of the aromatic ring and the carbon-chlorine bonds makes these compounds resistant to hydrolysis. For instance, 2,4-dichloro-1-nitrobenzene is stable in water at pH levels of 4, 7, and 9. oecd.org Similarly, for aromatic compounds, degradation by hydrolysis is generally not considered an important environmental process. iarc.fr Given the structural similarities, it is expected that this compound would also exhibit resistance to hydrolysis in aquatic and soil environments.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light. Halogenated nitrobenzenes can absorb light in the ultraviolet spectrum, leading to their degradation. For example, 2,4-dichloro-1-nitrobenzene has chromophores that absorb wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. iarc.fr The estimated half-life for the degradation of 2,4-dichloronitrobenzene (B57281) in water by direct photodegradation is approximately 7.90 x 10⁻² years. oecd.org Another important photodegradation pathway is the reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 130 days for 2,4-dichloro-1-nitrobenzene. iarc.fr The presence of a methyl group on the benzene (B151609) ring of this compound may slightly alter its light absorption properties, but photolysis is still expected to be a relevant transformation process.

Other Non-Biological Transformations: In anaerobic environments, some chlorinated nitroaromatic compounds can undergo abiotic reduction. This can occur in the presence of reduced iron species, such as Fe(II), which can be found in anoxic soils and sediments. While specific data for this compound is unavailable, this process has been observed for other related compounds.

The following table summarizes the abiotic degradation potential of analogous compounds to infer the behavior of this compound.

| Transformation Process | Analogous Compound | Finding | Reference |

| Hydrolysis | 2,4-Dichloro-1-nitrobenzene | Stable in water at pH 4, 7, and 9. | oecd.org |

| Hydrolysis | Aromatic Compounds (general) | Not likely to be an important environmental process. | iarc.fr |

| Photolysis (Direct) | 2,4-Dichloro-1-nitrobenzene | Half-life in water estimated at ~29 days. | oecd.org |

| Photolysis (Indirect) | 2,4-Dichloro-1-nitrobenzene | Reaction with hydroxyl radicals has an estimated half-life of ~130 days. | iarc.fr |

Fate in Environmental Compartments (e.g., Soil, Water, Air)

The distribution and persistence of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between soil, water, and air.

Soil: The mobility of organic compounds in soil is largely determined by their tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility. For 2,4-dichloro-1-nitrobenzene, it is expected to have no mobility in soil. iarc.fr This suggests that if this compound is released to soil, it is likely to remain in the upper soil layers with limited potential for leaching into groundwater.

Water: Once in an aquatic system, the fate of this compound will be influenced by processes such as volatilization, adsorption to sediment, and degradation. The Henry's Law constant for a related compound, 3,4-dichloronitrobenzene, is 8.07 x 10⁻⁶ atm-m³/mol, which suggests that volatilization from water surfaces is expected to occur. nih.gov The volatilization half-life from a model river is estimated to be around 6 days. nih.gov Halogenated nitrobenzenes can also partition from the water column to sediment. For example, 2,4-dichloro-1-nitrobenzene has been detected in river sediment. iarc.fr Bioconcentration in aquatic organisms is also a possibility, with a bioconcentration factor (BCF) between 80 and 150 suggested for 2,4-dichloro-1-nitrobenzene in various fish and algae, indicating a moderate to high potential. iarc.fr

Air: Compounds with a significant vapor pressure can be transported in the atmosphere. Volatilization from contaminated soil and water surfaces is a potential route for this compound to enter the air. iarc.fr Once in the atmosphere, its fate will be determined by atmospheric degradation processes, primarily reaction with hydroxyl radicals. iarc.fr The estimated atmospheric half-life for 2,4-dichloro-1-nitrobenzene due to reaction with hydroxyl radicals is approximately 130 days. iarc.fr

The table below provides a summary of the expected fate of this compound in different environmental compartments based on data from analogous compounds.

| Environmental Compartment | Key Process | Analogous Compound | Finding | Reference |

| Soil | Mobility | 2,4-Dichloro-1-nitrobenzene | Expected to have no mobility. | iarc.fr |

| Water | Volatilization | 3,4-Dichloronitrobenzene | Expected to volatilize from water surfaces (t½ ~6 days from a model river). | nih.gov |

| Water | Bioconcentration | 2,4-Dichloro-1-nitrobenzene | Moderate to high potential (BCF 80-150). | iarc.fr |

| Air | Degradation | 2,4-Dichloro-1-nitrobenzene | Estimated atmospheric half-life of ~130 days via reaction with OH radicals. | iarc.fr |

Q & A

Q. Basic Methodological Answer :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Limit of detection (LOD) ~0.1 ppm .

- HPLC-DAD : C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

Advanced Consideration :

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies halogenated byproducts (e.g., dichloro isomers) via exact mass matching .

How can researchers assess the antibacterial activity of this compound derivatives?

Q. Advanced Experimental Design :

Derivatization : Synthesize analogs (e.g., Schiff bases) via condensation with aldehydes.

Bioassays :

- MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Crystallography : Resolve ligand-binding modes using X-ray diffraction (CCDC deposition recommended) .

QSAR modeling : Correlate substituent electronegativity with bioactivity .

What strategies address discrepancies in reported melting points or spectral data for this compound?

Q. Methodological Resolution :

Standardization : Replicate synthesis/purification under inert atmospheres to exclude oxidation.

Cross-validation : Compare IR (KBr pellet) and ¹³C NMR (DMSO-d₆) with published datasets.

Collaborative studies : Share samples with independent labs to verify reproducibility .

How can solvent effects influence the reactivity of this compound in substitution reactions?

Advanced Mechanistic Insight :

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating substitutions at the para-nitro position. Use Kamlet-Taft parameters to quantify solvent polarity’s role. Computational solvation models (e.g., COSMO-RS) predict rate constants in varied solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products